Cas no 81215-48-7 (2-(4-nitrophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide)
2-(4-nitrophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-nitrophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide
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- MDL: MFCD00955497
- Inchi: 1S/C16H12N4O5/c21-14(9-25-11-7-5-10(6-8-11)20(23)24)18-19-15-12-3-1-2-4-13(12)17-16(15)22/h1-8H,9H2,(H,18,21)(H,17,19,22)
- InChI Key: XQNPUKPZENBPQF-UHFFFAOYSA-N
- SMILES: C(NNC1=C2C(=NC1=O)C=CC=C2)(=O)COC1=CC=C([N+]([O-])=O)C=C1
2-(4-nitrophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB160385-1 g |
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide |
81215-48-7 | 1g |
€211.30 | 2023-06-23 | ||
| abcr | AB160385-5 g |
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide |
81215-48-7 | 5g |
€377.50 | 2023-06-23 | ||
| abcr | AB160385-10 g |
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide |
81215-48-7 | 10g |
€482.50 | 2023-06-23 | ||
| abcr | AB160385-1g |
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide; . |
81215-48-7 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB160385-5g |
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide; . |
81215-48-7 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB160385-10g |
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide; . |
81215-48-7 | 10g |
€482.50 | 2024-06-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664291-1mg |
1-((2-Hydroxy-1H-indol-3-yl)diazenyl)-2-(4-nitrophenoxy)ethan-1-one |
81215-48-7 | 98% | 1mg |
¥dzdzƕ | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664291-2mg |
1-((2-Hydroxy-1H-indol-3-yl)diazenyl)-2-(4-nitrophenoxy)ethan-1-one |
81215-48-7 | 98% | 2mg |
¥dzȘȘ | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664291-5mg |
1-((2-Hydroxy-1H-indol-3-yl)diazenyl)-2-(4-nitrophenoxy)ethan-1-one |
81215-48-7 | 98% | 5mg |
¥ƕȘź | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664291-10mg |
1-((2-Hydroxy-1H-indol-3-yl)diazenyl)-2-(4-nitrophenoxy)ethan-1-one |
81215-48-7 | 98% | 10mg |
¥ŗdzƕ | 2023-07-25 |
2-(4-nitrophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide Suppliers
2-(4-nitrophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-(4-nitrophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide
Introduction to 2-(4-nitrophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide (CAS No. 81215-48-7)
2-(4-nitrophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide, identified by its Chemical Abstracts Service number (CAS No. 81215-48-7), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its structural features, which include a nitrophenyl group, an indole scaffold, and an acetohydrazide moiety. These structural components contribute to its unique chemical properties and potential biological activities, making it a subject of interest for further investigation and development.
The nitrophenyl group at the 4-position of the aromatic ring in 2-(4-nitrophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide is a key functional moiety that influences its reactivity and interaction with biological targets. The nitro group is known for its ability to participate in redox reactions, which can be exploited in the design of prodrugs or bioactive molecules. Additionally, the electron-withdrawing nature of the nitro group can modulate the electronic properties of the aromatic ring, thereby affecting its binding affinity to various biomolecules.
The indole scaffold, present in the N'-terminal part of the molecule, is another critical structural feature. Indole derivatives are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a 2-oxo group on the indole ring further enhances its potential as a pharmacophore, as this moiety can engage in hydrogen bonding interactions with biological targets. These interactions are crucial for the compound's binding affinity and specificity.
The acetohydrazide functional group at the C-terminal region of 2-(4-nitrophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide adds another layer of complexity to its chemical behavior. Acetohydrazides are known to be versatile intermediates in organic synthesis and have been explored in various pharmaceutical applications. They can undergo reactions such as condensation with carbonyl compounds to form hydrazones, which are often intermediates in drug synthesis. Additionally, acetohydrazides can act as reducing agents or participate in nucleophilic additions, making them valuable tools in synthetic chemistry.
In recent years, there has been growing interest in developing novel therapeutic agents based on hybrid structures that combine different pharmacophoric elements. The compound 2-(4-nitrophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide exemplifies this trend by integrating multiple functional groups that can interact with biological targets in distinct ways. Such hybrid molecules have the potential to exhibit enhanced efficacy and reduced side effects compared to traditional monopharmacophoric drugs.
One area where this compound shows promise is in the development of anticancer agents. Cancer research has increasingly focused on targeting specific molecular pathways involved in tumor growth and progression. The structural features of 2-(4-nitrophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide, particularly the indole scaffold and the nitrophenyl group, suggest that it may interact with enzymes or receptors involved in cancer cell proliferation. Preliminary studies have indicated that derivatives of this compound can exhibit inhibitory effects on certain kinases and other enzymes overexpressed in cancer cells.
Another promising application lies in antimicrobial research. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of new antimicrobial agents with novel mechanisms of action. The unique structural composition of 2-(4-nitrophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide makes it a candidate for developing antibiotics that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Furthermore, the presence of multiple functional groups allows for modifications that could enhance bioavailability and target specificity.
The synthesis of 2-(4-nitrophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include nitration of phenol derivatives, condensation reactions to form the indole ring system, and introduction of the acetohydrazide moiety through appropriate coupling reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
In conclusion, 2-(4-nitrophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide (CAS No. 81215-48-7) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a valuable scaffold for developing novel therapeutic agents targeting various diseases, including cancer and infectious disorders. Ongoing research continues to explore its biological activities and optimize its synthetic pathways, paving the way for new treatments with improved efficacy and safety profiles.
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